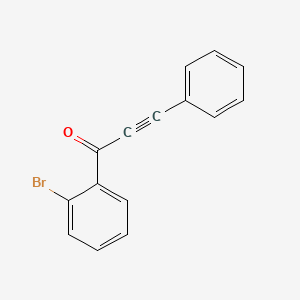
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phenylprop-2-yn-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one can be achieved through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the desired carbon-carbon bond . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Another method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . This method is particularly useful for introducing acyl groups into aromatic rings.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while oxidation can produce carboxylic acids .
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The bromine atom and the phenylprop-2-yn-1-one moiety play crucial roles in its reactivity. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds . Additionally, its structure allows it to interact with biological molecules, potentially inhibiting enzymes or binding to proteins .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromophenyl)-3-phenylprop-2-yn-1-one: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)-3-phenylprop-2-yn-1-one: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-ol: Similar structure with an alcohol group instead of a ketone
Uniqueness
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para or meta counterparts .
Propiedades
Número CAS |
134419-77-5 |
|---|---|
Fórmula molecular |
C15H9BrO |
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9BrO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H |
Clave InChI |
UQFFXUSOLRZMTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one](/img/structure/B14131282.png)
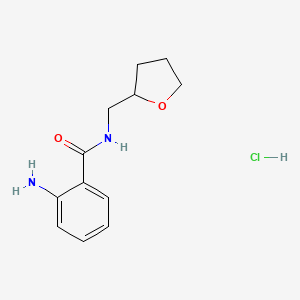

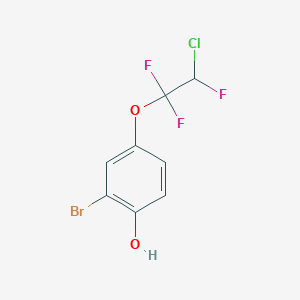
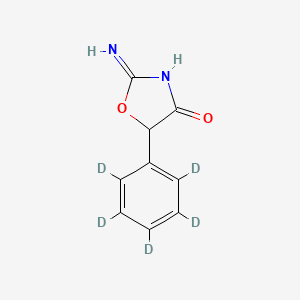

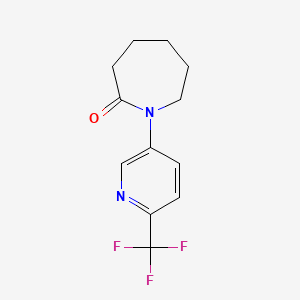
![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)

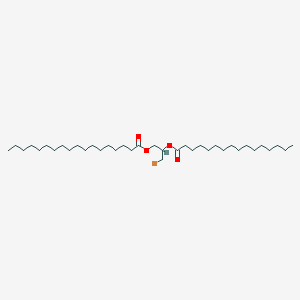

![1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14131337.png)
![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)
